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gene 9 protein, rotavirus group B - 145715-39-5

gene 9 protein, rotavirus group B

Catalog Number: EVT-1519126
CAS Number: 145715-39-5
Molecular Formula: C8H11NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gene 9 protein of rotavirus group B, also known as non-structural protein 5, plays a crucial role in the biology of rotaviruses, which are significant pathogens causing gastroenteritis, particularly in children. Rotaviruses belong to the Reoviridae family and are characterized by their double-stranded RNA genome, which consists of eleven segments. Gene 9 is one of these segments and is integral to the virus's ability to replicate and evade host immune responses.

Source

Rotavirus group B was first identified in humans in the early 1980s and has since been shown to infect a variety of hosts, including animals. The gene 9 protein is encoded by one of the segments of the viral genome, which is approximately 18.5 kilobases in size. The classification of rotaviruses relies on the analysis of their genomic segments, particularly the outer capsid proteins VP4 and VP7, as well as non-structural proteins like NSP5 .

Classification

Rotaviruses are classified into groups based on their genomic characteristics. Group B rotaviruses are distinct from groups A, C, and others due to their unique genetic makeup and host range. The classification system is primarily based on the sequences of the surface proteins and the non-structural proteins encoded by the viral genome .

Synthesis Analysis

Methods

The synthesis of gene 9 protein involves several steps, beginning with the transcription of its corresponding RNA segment during viral replication. The reverse genetics system has been utilized to manipulate rotavirus genomes for studying protein functions and developing vaccines. This system allows researchers to create recombinant viruses with specific mutations or deletions to assess their impact on viral behavior .

Technical Details

The synthesis process typically involves:

  • Reverse Transcription: The RNA genome is reverse-transcribed into complementary DNA.
  • Cloning: The cDNA is cloned into plasmids for further manipulation.
  • Transcription: In vitro transcription systems are employed to produce RNA transcripts that can be used for functional studies or vaccine development .
Molecular Structure Analysis

Structure

The molecular structure of gene 9 protein (non-structural protein 5) is characterized by its phosphoprotein nature, which influences its interactions within the host cell. It plays a role in regulating viral replication and modulating host immune responses.

Data

The structural analysis reveals that non-structural protein 5 interacts with other viral proteins and cellular factors, facilitating processes such as RNA synthesis and assembly of viral particles. Detailed structural studies using techniques like X-ray crystallography have provided insights into its functional domains .

Chemical Reactions Analysis

Reactions

Gene 9 protein participates in several biochemical reactions essential for viral replication:

  • Phosphorylation: This modification alters its activity and interactions with other proteins.
  • Complex Formation: It forms complexes with other non-structural proteins that assist in viral assembly and RNA synthesis.

Technical Details

The interactions between gene 9 protein and other viral components are critical for effective replication. Studies have shown that mutations in this protein can significantly affect viral fitness and pathogenicity .

Mechanism of Action

Process

The mechanism of action of gene 9 protein involves several key processes:

  1. Viral Replication: It aids in the synthesis of viral RNA by interacting with RNA-dependent RNA polymerase.
  2. Immune Evasion: By modulating host immune responses, it helps the virus evade detection and destruction by the host's immune system.

Data

Research has demonstrated that non-structural protein 5 can inhibit interferon signaling pathways, thereby enhancing viral survival within host cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 40 kDa.
  • Solubility: Generally soluble in aqueous solutions due to its phosphoprotein nature.

Chemical Properties

  • Stability: Sensitive to environmental conditions such as temperature and pH.
  • Interactions: Exhibits strong interactions with other viral proteins and host cell factors.

Relevant data indicate that modifications to its phosphorylation state can impact its stability and function .

Applications

Scientific Uses

Gene 9 protein has several important applications in virology:

  • Vaccine Development: Understanding its function aids in creating effective vaccines against rotavirus infections.
  • Diagnostic Tools: It serves as a target for diagnostic assays to detect rotavirus infections in clinical samples.
  • Research Models: Non-structural protein 5 is used in research models to study virus-host interactions and pathogenesis.
Introduction to Rotavirus Group B (RVB)

Taxonomy and Classification of Rotavirus Species

Rotaviruses are divided into ten species (RVA-RVJ), demarcated by antigenic differences in the middle-capsid protein VP6 and genetic sequence divergence [4] [8]. The Rotavirus genus phylogenetically resolves into two clades:

  • Clade 1: RVA, RVC, RVD, RVF
  • Clade 2: RVB, RVG, RVH, RVI, RVJ [7] [8]

Table 1: Classification of Rotavirus Species

SpeciesPrimary HostsVP6 SerogroupGenome SegmentsDistinctive Features
RVAHumans, mammals, birdsA11Major pediatric pathogen
RVBHumans, pigs, cattleB11Adult gastroenteritis outbreaks
RVGBirdsG11Avian-specific
RVJBatsJ11Tentative species

RVB shares the core genome architecture of all rotaviruses but exhibits significant genetic divergence from RVA. For example, RVB VP7 (Gene 9) shows <30% amino acid sequence identity to RVA VP7, supporting its classification as a separate species [1] [10]. Unlike RVA, RVB’s NSP1 gene encodes two proteins (NSP1-1 and NSP1-2), with NSP1-1 acting as a fusion-associated small transmembrane (FAST) protein that facilitates cell-cell fusion and potentially enhances virulence [7].

Epidemiological Significance of RVB in Human and Animal Populations

RVB has a distinct epidemiological profile compared to other rotavirus species:

  • Human Outbreaks: RVB caused large epidemics of severe adult diarrhea in China (1982–1983, affecting >1 million people) and India (1998). Symptoms resemble cholera, including acute watery diarrhea and dehydration, with higher attack rates in adults than children [1] [7] [9].
  • Zoonotic Transmission: RVB is enzootic in pigs, cattle, and sheep. Molecular surveillance identifies porcine RVB strains as genetically proximate to human outbreak strains, suggesting interspecies transmission. In Zambia, RVB was detected in 36.7% (54/147) of pig fecal samples, with higher rates in diarrheic pigs (41.4%) than non-diarrheic (27.1%) [9].
  • Geographical Spread: Initially reported in Asia, RVB has been detected in pigs in the USA, Brazil, and recently Africa. The 2024 Zambian study identified a novel VP4 genotype (P[9]) in pigs, revealing greater genetic diversity than previously recognized [9].

Table 2: RVB Prevalence in Animal Reservoirs

HostLocationPrevalenceClinical AssociationKey Genotypes
PigsZambia36.7%Diarrhea in pigletsG18-P[9]-I12-R4-C4-M4-A8
CattleUSA15–30%Asymptomatic or mild diarrheaG10-P[4]
HumansChina/IndiaEpidemicSevere adult diarrheaG2-P[5]

Seroprevalence studies indicate low antibody titers against RVB in human populations, suggesting limited immunity and potential for re-emergence [7] [9].

Overview of RVB Genome Organization and Segmented dsRNA Structure

The RVB genome comprises 11 dsRNA segments encoding 6 structural proteins (VP1–VP4, VP6–VP7) and 5–6 nonstructural proteins (NSP1–NSP6) [4] [10]. Key features include:

  • Conserved Termini: All segments share conserved 5′-(GGCUUUUAAA) and 3′-(AUGUGACC) termini, which act as cis-signals for transcription and replication [8] [10].
  • Coding Assignments: Gene 9 (Segment 9) encodes VP7, a 326–331 amino acid glycoprotein that forms calcium-stabilized trimers in the outer capsid [1] [8] [10].
  • Genetic Diversity: RVB Gene 9 exhibits substantial divergence between strains. For example:
  • Nucleotide identity: 60.6% between human (ADRV) and rat (IDIR) RVB strains.
  • Amino acid identity: 51.2% for VP7 [1].

Table 3: RVB Gene 9 (VP7) Characteristics

StrainSegment Length (bp)VP7 Length (aa)Identity vs. ADRV (Nucleotide/Amino Acid)Key Domains
Human (ADRV)804246ReferenceSignal peptide, glycosylation sites
Rat (IDIR)80424660.6%/51.2%Ca²⁺-binding domain
Porcine (Zambia)1,062*331*Novel genotypeHypervariable region

Note: Zambian strain VP7 size differs due to genetic reassortment [1] [9].

Structural and Functional Attributes of VP7:

  • Calcium Dependence: VP7 requires Ca²⁺ for trimer stability. Chelating agents (e.g., EDTA) disrupt the outer capsid, abolishing infectivity [8] [10].
  • Glycosylation: N-linked glycans modify VP7’s antigenic epitopes, influencing host antibody responses [4] [8].
  • Receptor Binding: While VP4 is the primary attachment protein, VP7 may augment cell entry via interactions with integrins [8].

Reassortment Potential:RVB undergoes segment reassortment in co-infected hosts, generating novel genotypes. For instance, the Zambian RVB strain acquired a divergent VP4 (Gene 4) but retained conserved Gene 9 (VP7), indicating modular evolution [9]. Unlike RVA, RVB cannot be cultivated routinely in cell lines, hindering functional studies of VP7 in isolation [1] [7].

Properties

CAS Number

145715-39-5

Product Name

gene 9 protein, rotavirus group B

Molecular Formula

C8H11NO2

Synonyms

gene 9 protein, rotavirus group B

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